3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate
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Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate typically involves the nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine followed by the introduction of the trifluoroacetate group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amines: Formed through the reduction of the nitro group.
Substituted Naphthyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 1-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H10F3N3O4 |
---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9N3O2.C2HF3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;3-2(4,5)1(6)7/h3,5,9H,1-2,4H2;(H,6,7) |
InChI Key |
BRGKBIJYFGBBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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